molecular formula C10H5F4NaO2 B15198432 Sodium 1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate

Sodium 1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate

Cat. No.: B15198432
M. Wt: 256.13 g/mol
InChI Key: UYCUNEOCMWOOFJ-UYTGOYFPSA-M
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Description

Sodium 1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate typically involves the reaction of ethyl trifluoroacetate with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Sodium 1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Sodium 1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate has several scientific research applications:

Mechanism of Action

The mechanism by which Sodium 1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and specificity, allowing it to modulate biochemical pathways effectively .

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Shares a similar trifluoromethyl group but differs in the phenyl substitution.

    1,1,1-Trifluoro-4-methoxy-4-phenyl-3-buten-2-one: Contains a methoxy group instead of a fluorophenyl group.

Uniqueness

Sodium 1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high reactivity and specificity .

Properties

Molecular Formula

C10H5F4NaO2

Molecular Weight

256.13 g/mol

IUPAC Name

sodium;(Z)-1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate

InChI

InChI=1S/C10H6F4O2.Na/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14;/h1-5,16H;/q;+1/p-1/b9-5-;

InChI Key

UYCUNEOCMWOOFJ-UYTGOYFPSA-M

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C(/C(F)(F)F)\[O-])F.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)[O-])F.[Na+]

Origin of Product

United States

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